molecular formula C11H12O2 B6152172 3-(2-methyloxetan-2-yl)benzaldehyde CAS No. 2172253-19-7

3-(2-methyloxetan-2-yl)benzaldehyde

Cat. No.: B6152172
CAS No.: 2172253-19-7
M. Wt: 176.2
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Description

3-(2-Methyloxetan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a 2-methyloxetane substituent at the meta position of the aromatic ring. Oxetanes are four-membered oxygen-containing heterocycles known for enhancing solubility and metabolic stability in pharmaceuticals due to their balanced steric and electronic properties.

Properties

CAS No.

2172253-19-7

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyloxetan-2-yl)benzaldehyde typically involves the reaction of 2-methyloxetane with benzaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the oxetane ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyloxetan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 3-(2-Methyloxetan-2-yl)benzoic acid.

    Reduction: 3-(2-Methyloxetan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Methyloxetan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyloxetan-2-yl)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The oxetane ring and aldehyde group can participate in different chemical reactions, leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Substituent Effects and Structural Features

Compound Name Substituent(s) Key Structural Features Reference
This compound 2-Methyloxetane (meta) Compact oxetane ring; potential for improved solubility and conformational rigidity N/A
3-(Pyridin-2-yloxy)benzaldehyde Pyridyloxy (meta) Aromatic N-oxide group; moderate electron-withdrawing effects
2-Allyl-3-methoxybenzaldehyde Allyl (ortho), methoxy (meta) Electron-donating methoxy group; allyl moiety introduces steric bulk
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde Hydroxy (ortho), methoxymethyl (meta), methyl (para) Intramolecular O–H···O hydrogen bonding; stabilizes molecular conformation

Key Observations :

  • Oxetane vs. The oxetane’s electron-donating nature may also differ from the pyridyloxy group’s mixed electronic effects .
  • Oxetane vs. Methoxy/Allyl : Methoxy groups (e.g., in 2-allyl-3-methoxybenzaldehyde) are strongly electron-donating, which could enhance resonance stabilization of the aldehyde group. The oxetane’s saturated ring may instead provide torsional restraint, affecting molecular conformation .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogD (pH 5.5) Solubility Insights Reference
This compound ~176 (estimated) ~1.5 (predicted) Moderate lipophilicity due to oxetane’s polarity N/A
3-(Pyridin-2-yloxy)benzaldehyde Calculated 2.0 Higher LogD suggests greater lipophilicity
2-Allyl-3-methoxybenzaldehyde 176.21 N/A Allyl group may reduce aqueous solubility

Key Observations :

  • The oxetane’s polarity likely lowers LogD compared to pyridyloxy or allyl groups, favoring improved aqueous solubility. This aligns with oxetanes’ known role in drug design to balance lipophilicity .

Key Observations :

  • While the target compound’s activity is undocumented, benzaldehydes with electron-donating substituents (e.g., methoxy, hydroxy) often exhibit biological activity via interactions with enzymes or receptors . The oxetane’s rigidity could enhance binding specificity in such contexts.

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